molecular formula C6H8O2 B2919416 3-Oxabicyclo[3.2.0]heptan-2-one CAS No. 2983-95-1

3-Oxabicyclo[3.2.0]heptan-2-one

Cat. No. B2919416
CAS RN: 2983-95-1
M. Wt: 112.128
InChI Key: UJFCQYSTPCFCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic approaches have been explored to access 3-Oxabicyclo[3.2.0]heptan-2-one. Notably, desymmetrization strategies have been employed to achieve stereoselective synthesis of this core building block. Researchers have utilized various chiral catalysts and substrates to control the formation of the bicyclic ring system .

Scientific Research Applications

Synthesis and Conformational Analysis

3-Oxabicyclo[3.2.0]heptan-2-one has been used in the synthesis of nucleoside analogues, particularly as conformational mimics of anti-HIV agents. These compounds are synthesized using modified Vorbrüggen conditions and their conformational behaviors are studied through NMR spectroscopy and X-ray crystallography (Alibés et al., 2006).

Asymmetric Synthesis of Substructures

In another application, 3-Oxabicyclo[3.2.0]heptan-2-one derivatives have been utilized in the asymmetric synthesis of the 2-oxabicyclo[3.2.0]heptane substructure of pestalotiopsin A. This synthesis involves the preparation of cyclobutane derivatives in enantioenriched form (Takao et al., 2005).

Baeyer-Villiger Oxidation Studies

The compound is also significant in studying the regioselectivity of Baeyer-Villiger oxidation. Research has shown how different substituents affect the oxidation process, leading to various bicyclic compounds (Árvai et al., 1992).

Structural Analysis of Derivatives

The structural analysis of various derivatives of 3-Oxabicyclo[3.2.0]heptan-2-one, such as tetradecoxymethyl side chains, has been conducted to understand their geometry and hydrogen bonding behaviors (Kelly et al., 2012).

Synthesis of Illicium Sesquiterpenes

A stereoselective synthesis of a 3-Oxabicyclo[3.2.0]heptan-2-one core building block toward Illicium sesquiterpenes has been achieved via desymmetrization, demonstrating its utility in creating complex natural products (Liu & Wang, 2018).

Photocyclization and Drug Discovery

It also finds applications in drug discovery as a building block. A method involving intramolecular photocyclization was developed to synthesize substituted 3-azabicyclo[3.2.0]heptanes, indicating its potential in drug synthesis (Denisenko et al., 2017).

properties

IUPAC Name

3-oxabicyclo[3.2.0]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6-5-2-1-4(5)3-8-6/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFCQYSTPCFCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxabicyclo[3.2.0]heptan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.